molecular formula C10H8N2OD4 B602447 Cotinine-d4 CAS No. 350818-68-7

Cotinine-d4

Cat. No. B602447
M. Wt: 180.24
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

Several liquid chromatography–tandem mass spectrometry (LC–MS-MS) methods have been described for measuring cotinine in biological fluids . The multiple reaction monitoring transitions for nicotine, cotinine, trans 3’-hydroxycotinine, nornicotine, norcotinine, nicotine-d4, and cotinine-d3 were selected at m/z 163.3/117.1 .


Molecular Structure Analysis

Cotinine is an N-alkylpyrrolidine that consists of N-methylpyrrolidinone bearing a pyridin-3-yl substituent at position C-5 . It crosses the blood-brain barrier and interacts with both nAChRs and non-nAChRs in the nervous system .


Chemical Reactions Analysis

Cotinine and cotinine-d3 are both complete within 4 min per sample using LC–MS-MS analysis .


Physical And Chemical Properties Analysis

Cotinine has a longer plasma half-life than nicotine . It accumulates in the body as a result of tobacco exposure .

Scientific Research Applications

Electro-Fenton Incineration of Cotinine

Cotinine, the major metabolite of nicotine, has been identified as an emergent contaminant in waters. A study demonstrated the use of magnetic double perovskite oxide Sr2FeCuO6 as a highly stable catalyst for the electrochemical advanced oxidation of cotinine. This study highlights the potential application of electro-Fenton processes in the environmental cleanup of cotinine contamination (Hammouda et al., 2019).

Biomarker for Tobacco Exposure

Cotinine serves as a widely used biomarker to distinguish smokers from nonsmokers in epidemiological studies. Optimal serum cotinine concentrations for this purpose have been studied, providing valuable data for public health research (Benowitz et al., 2009).

Metabolic Studies

Cotinine-d4, a deuterium-labeled form of cotinine, was used to investigate nicotine metabolism in a clinical trial. This study highlighted the role of cotinine-d4 in understanding individual variations in nicotine metabolism (Benowitz et al., 1995).

Clinical Screening

Serum cotinine levels have been used to screen hospitalized patients for active smoking, offering a reliable method for clinical assessments and health interventions (Benowitz et al., 2009).

Toxicological Analysis

In forensic science, cotinine is measured in biological samples like pericardial fluid and blood to assess tobacco smoke exposure. This has applications in legal and medical investigations, particularly in cases involving infant deaths (Hegstad et al., 2009).

Bone Mineral Content Studies

Research has utilized cotinine as a marker for tobacco exposure to study its impact on bone mineral content. Such studies contribute to understanding the broader health implications of tobacco use (Benson & Shulman, 2004).

Safety And Hazards

Cotinine is safe and well tolerated in humans with short-term exposure . It has been shown to be much less toxic in rodents than nicotine .

Future Directions

Cotinine has been shown to prevent working and reference memory loss in a mouse model of Alzheimer’s disease (AD) and in a monkey model of schizophrenia . It has been suggested that cotinine may play a key role in promoting tobacco smoking in individuals that suffer from psychiatric conditions and represents a new potential therapeutic agent against psychiatric conditions such as AD and PTSD . More research is warranted in order to provide better insight into the actions of cotinine and its contribution to tobacco addiction .

properties

CAS RN

350818-68-7

Product Name

Cotinine-d4

Molecular Formula

C10H8N2OD4

Molecular Weight

180.24

Appearance

White-pale yellow solid

melting_point

40-42°C

Purity

> 95%

quantity

Milligrams-Grams

Related CAS

15569-85-4 (unlabelled)

synonyms

(±)-Cotinine-2,4,5,6-d4

tag

Cotinine

Origin of Product

United States

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